
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine is a compound that features a thiophene ring substituted with a methyl group at the 3-position and a morpholinopropan-1-amine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The methyl group is introduced at the 3-position of the thiophene ring through electrophilic substitution reactions.
Attachment of the Morpholinopropan-1-amine Moiety: This step involves the nucleophilic substitution of the thiophene derivative with morpholinopropan-1-amine under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group, converting it to secondary or tertiary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the amine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary and tertiary amines, and various substituted thiophene derivatives .
科学研究应用
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials
作用机制
The mechanism of action of N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring and the amine moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
N-((5′-Methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Known for its urease inhibition activity.
3-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of various thiophene derivatives.
Uniqueness
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine is unique due to its specific substitution pattern and the presence of the morpholinopropan-1-amine moiety, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
属性
CAS 编号 |
289488-34-2 |
|---|---|
分子式 |
C13H22N2OS |
分子量 |
254.39g/mol |
IUPAC 名称 |
N-[(3-methylthiophen-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C13H22N2OS/c1-12-3-10-17-13(12)11-14-4-2-5-15-6-8-16-9-7-15/h3,10,14H,2,4-9,11H2,1H3 |
InChI 键 |
HWBHEQHKHWRRKN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNCCCN2CCOCC2 |
规范 SMILES |
CC1=C(SC=C1)CNCCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


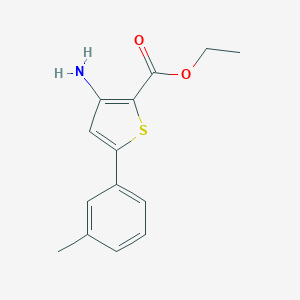
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
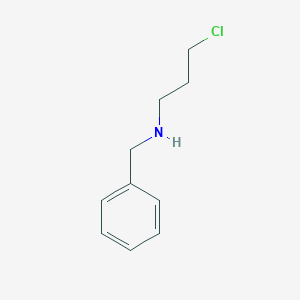


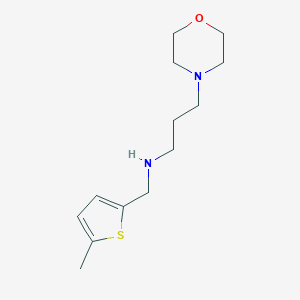
![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)

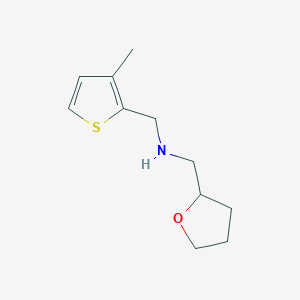
![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)
![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)
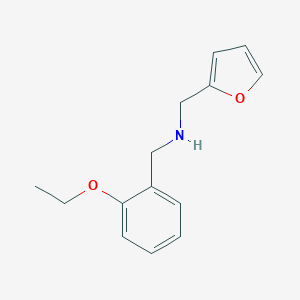
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)
